Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate
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Overview
Description
Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate is a heterocyclic compound that belongs to the thiazole and quinoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a quinoline derivative with a thiazole precursor in the presence of a chlorinating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include various substituted quinoline and thiazole derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-chlorothiazolo[4,5-b]pyridine-6-carboxylate
- Methyl 4-chlorothiazolo[4,5-d]pyrimidine-6-carboxylate
- Methyl 4-chlorothiazolo[4,5-e]benzothiazole-6-carboxylate
Uniqueness
Methyl 4-chlorothiazolo[4,5-C]quinoline-6-carboxylate is unique due to its specific structural arrangement, which combines the thiazole and quinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H7ClN2O2S |
---|---|
Molecular Weight |
278.71 g/mol |
IUPAC Name |
methyl 4-chloro-[1,3]thiazolo[4,5-c]quinoline-6-carboxylate |
InChI |
InChI=1S/C12H7ClN2O2S/c1-17-12(16)7-4-2-3-6-8(7)15-11(13)9-10(6)18-5-14-9/h2-5H,1H3 |
InChI Key |
RPZXDDSSDSBVPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=C(C3=C2SC=N3)Cl |
Origin of Product |
United States |
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